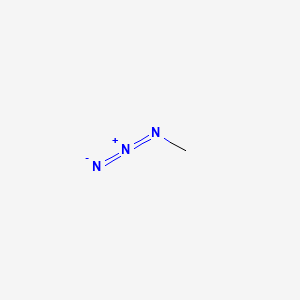

Methyl azide

Description

Structure

3D Structure

Properties

CAS No. |

624-90-8 |

|---|---|

Molecular Formula |

CH3N3 |

Molecular Weight |

57.055 g/mol |

IUPAC Name |

azidomethane |

InChI |

InChI=1S/CH3N3/c1-3-4-2/h1H3 |

InChI Key |

PBTHJVDBCFJQGG-UHFFFAOYSA-N |

Canonical SMILES |

CN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl azide (B81097) (CH₃N₃), a simple yet highly energetic organic azide. This document details established synthetic protocols, thorough characterization data, and essential safety precautions. The information presented is intended to equip researchers, scientists, and drug development professionals with the core knowledge required for the safe and effective handling and application of this versatile chemical intermediate.

Synthesis of Methyl Azide

This compound is typically synthesized via the nucleophilic substitution of a methylating agent with an azide salt. The most common and highest-yielding method involves the reaction of dimethyl sulfate (B86663) with sodium azide in an alkaline solution. An alternative method utilizes methyl iodide as the methylating agent.

Experimental Protocol: Synthesis from Dimethyl Sulfate and Sodium Azide

This procedure is adapted from established literature methods and has a reported yield of 80-90%.

Materials:

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium azide (NaN₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous calcium chloride (CaCl₂) or sodium hydroxide (NaOH) pellets

-

Water

-

Ice

Equipment:

-

Round-bottom flask with a distillation setup

-

Dropping funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Condenser

-

Receiving flask cooled in an ice bath (-78 °C can be achieved with a dry ice/acetone bath for efficient collection)

-

Drying tube

Procedure:

-

Preparation of the Azide Solution: In a round-bottom flask, prepare an alkaline solution of sodium azide by dissolving sodium azide in an aqueous solution of sodium hydroxide.

-

Reaction Setup: Assemble the distillation apparatus. The round-bottom flask containing the azide solution is placed in a heating mantle and equipped with a magnetic stirrer and a dropping funnel. The condenser is attached and leads to a receiving flask cooled in an ice bath. A drying tube filled with anhydrous calcium chloride or sodium hydroxide pellets is placed between the condenser and the receiving flask to trap any co-distilled hydrazoic acid.

-

Addition of Dimethyl Sulfate: Slowly add dimethyl sulfate to the stirred, heated (70-80 °C) alkaline sodium azide solution from the dropping funnel.

-

Distillation and Collection: As the reaction proceeds, the volatile this compound (boiling point: 20-21 °C) will distill over. Collect the gaseous this compound in the cooled receiving flask.

-

Purification: The collected this compound may be contaminated with small amounts of dimethyl ether. If high purity is required, a careful fractional distillation can be performed. Extreme caution must be exercised during this step due to the explosive nature of this compound.

-

Storage: this compound is a white solid at low temperatures and can be stored indefinitely in the dark at -80 °C.[1]

Synthesis Pathway

Characterization of this compound

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | CH₃N₃ | [1] |

| Molar Mass | 57.056 g/mol | [1] |

| Appearance | White solid/powder | [1] |

| Boiling Point | 20–21 °C | [1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Reference |

| ¹H | 2.98 | CDCl₃ | Singlet | |

| ¹³C | 37.85 | CDCl₃ | - |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Reference |

| ~2960 | C-H Asymmetric Stretch | Medium | |

| ~2880 | C-H Symmetric Stretch | Medium | |

| ~2100 | N-N-N Asymmetric Stretch | Strong | |

| ~1450 | CH₃ Asymmetric Deformation | Medium | |

| ~1280 | N-N-N Symmetric Stretch | Strong | |

| ~1150 | CH₃ Rocking | Medium |

Table 4: Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Comments |

| 57 | [CH₃N₃]⁺ | Molecular Ion (M⁺) |

| 29 | [CH₃N]⁺ | Loss of N₂ (M⁺ - 28) |

| 15 | [CH₃]⁺ | Loss of N₃ |

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is carefully dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A gas-phase IR spectrum can be obtained by introducing a low pressure of this compound into a gas cell. Alternatively, a spectrum of the neat liquid can be acquired by placing a drop between two KBr or NaCl plates. A solution-phase spectrum can be recorded in a suitable solvent like acetonitrile.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum is collected and subtracted from the sample spectrum.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Due to its volatility, this compound is typically introduced into the mass spectrometer via a gas chromatography (GC) interface or a direct insertion probe with careful temperature control.

-

Ionization: Electron ionization (EI) at 70 eV is a common method.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The primary fragmentation pathway for azides is the loss of a neutral nitrogen molecule (N₂), resulting in a peak at M-28.

Characterization Workflow

Safety Precautions

This compound is a highly explosive and toxic compound and must be handled with extreme caution in a well-ventilated fume hood behind a blast shield.

-

Explosion Hazard: this compound is shock and friction sensitive. Avoid contact with metals, as this can lead to the formation of highly unstable metal azides. Use plastic or Teflon-coated spatulas and equipment.

-

Toxicity: this compound is toxic. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

-

Storage: Store pure this compound at low temperatures (-80 °C) in the dark.

-

Disposal: All waste containing this compound must be handled and disposed of as hazardous explosive waste according to institutional and national regulations. Quenching with a suitable reducing agent may be necessary before disposal.

Disclaimer: This guide is intended for informational purposes only and does not constitute a license to practice. All experimental work should be conducted by trained professionals in a suitably equipped laboratory and in strict accordance with all applicable safety regulations.

References

An In-depth Technical Guide to the Thermal Decomposition of Gaseous Methyl Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of gaseous methyl azide (B81097) (CH₃N₃), a reaction of significant interest in chemical kinetics and mechanistic studies. This document details the underlying reaction mechanisms, kinetic parameters, and experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Introduction

The thermal decomposition of methyl azide is a classic example of a unimolecular gas-phase reaction. Understanding its kinetics and mechanism is crucial for studies involving energetic materials, nitrene chemistry, and theoretical modeling of reaction dynamics. Early investigations established the reaction as a homogeneous, first-order process, though studies at high conversions revealed complex product mixtures, suggesting the influence of secondary reactions[1]. More recent and detailed studies at low conversions have provided a clearer picture of the primary decomposition pathway and the subsequent reactions of the highly reactive intermediates.

Reaction Mechanism and Kinetics

The thermal decomposition of gaseous this compound is predominantly a unimolecular process that proceeds via the extrusion of molecular nitrogen to form the methylnitrene (or methyl imino) radical, CH₃N[1][2].

Primary Decomposition: CH₃N₃ → CH₃N + N₂[1][2]

This initial step is the rate-limiting step in the overall decomposition[3]. The methylnitrene radical is formed in its triplet ground state (³A₂)[1][2]. Computational studies using methods such as the complete active space self-consistent field (CASSCF) have explored both spin-allowed and spin-forbidden pathways for this initial nitrogen extrusion. These studies indicate that the energy barriers for both pathways are nearly identical, with a calculated value of approximately 41 kcal/mol[3].

Subsequent Reactions of Methylnitrene:

The highly reactive methylnitrene radical undergoes further reactions, leading to the observed final products. These subsequent pathways include isomerization and decomposition:

-

Isomerization to Methyleneimine: The methylnitrene radical can isomerize to the more stable methyleneimine (CH₂=NH)[3]. CH₃N → CH₂=NH

-

Decomposition to Hydrogen and Hydrogen Cyanide: Methylnitrene can also decompose to produce molecular hydrogen and hydrogen cyanide[3]. CH₃N → H₂ + HCN

-

Polymerization: A significant pathway for the consumption of methylnitrene is polymerization. The major solid product of the decomposition is a polymer with a composition reported to be similar to hexamethylenetetramine[1][2]. This occurs through the self-reaction of methylnitrene radicals. n(CH₃N) → (CH₃N)n

The interplay of these reaction pathways is visualized in the following reaction scheme:

Quantitative Kinetic Data

The thermal decomposition of this compound has been shown to be a unimolecular reaction that follows first-order kinetics. The Arrhenius parameters for the high-pressure limit have been determined experimentally.

Table 1: Arrhenius Parameters for the Unimolecular Decomposition of this compound

| Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) | Reference |

| 2.85 x 10¹⁴ | 40.5 | 155 - 200 | [1][2] |

Computational studies have also provided theoretical values for the activation energy, which are in good agreement with the experimental data. For instance, CASSCF calculations predict an energy barrier of 41 kcal/mol for the initial N₂ extrusion[3].

Table 2: Product Distribution from the Thermal Decomposition of Gaseous this compound

| Product | Yield | Notes | Reference |

| Nitrogen (N₂) | Major | Primary product from the initial decomposition step. | [1][2] |

| Polymer | Major | Formed from the subsequent reactions of methylnitrene. | [1][2] |

| Hydrogen (H₂) | Minor | Formed from the decomposition of methylnitrene. | [1][2] |

| Methane (CH₄) | Minor | Formed from the decomposition of methylnitrene. | [1][2] |

| Ethane (C₂H₆) | Not detected | Its absence suggests that methyl radicals are not significant intermediates. | [1][2] |

Theoretical Modeling: RRKM Theory

The unimolecular nature of the thermal decomposition of this compound is best described by the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This theory accounts for the pressure dependence of the rate constant, a phenomenon known as "fall-off." At high pressures, the rate of collisional activation is sufficient to maintain a Boltzmann distribution of energized molecules, and the reaction is truly first-order. At lower pressures, the rate of activation becomes rate-limiting, and the observed rate constant decreases.

The application of RRKM theory to the decomposition of this compound requires knowledge of the vibrational frequencies of the reactant and the transition state. These are typically obtained from quantum chemical calculations. An RRKM calculation was performed using the UNIMOL suite of programs, with vibrational frequencies taken from the literature[4]. The calculation helps in understanding the energy distribution within the molecule and predicting the rate constants at different pressures and temperatures.

Experimental Protocols

The study of the thermal decomposition of gaseous this compound requires specialized equipment and careful handling due to the explosive nature of the reactant.

Synthesis and Purification of this compound

This compound is typically prepared by the methylation of sodium azide. A common method involves the reaction of dimethyl sulfate (B86663) with a slightly alkaline solution of sodium azide[5]. The gaseous this compound produced is then passed through a drying agent, such as anhydrous calcium chloride or sodium hydroxide, to remove any hydrazoic acid impurity and collected at low temperatures (e.g., -78 °C)[5]. Further purification can be achieved by trap-to-trap distillation in a vacuum system[1]. The purity of the this compound is crucial for accurate kinetic studies and is typically verified using mass spectrometry and gas chromatography[1].

Gas-Phase Decomposition Apparatus

A typical experimental setup for studying gas-phase unimolecular reactions is an all-glass, static vacuum system. Key components include:

-

Reaction Vessel: A Pyrex or quartz vessel of known volume, housed in a furnace with precise temperature control.

-

Pressure Measurement: A pressure transducer or a Bourdon-type spiral gauge is used to monitor the pressure change during the reaction[6].

-

Sample Introduction System: A system of vacuum lines and valves allows for the introduction of the gaseous this compound into the reaction vessel to a desired initial pressure.

-

Product Trapping and Analysis: The reaction can be quenched by expanding the gas mixture into a cold trap (e.g., liquid nitrogen). The products can then be separated and analyzed.

The following diagram illustrates a generalized workflow for an experimental study of the thermal decomposition of this compound.

Product Analysis Techniques

A combination of analytical techniques is employed to identify and quantify the products of the thermal decomposition:

-

Gas Chromatography (GC): Used to separate the volatile products of the reaction. A silica (B1680970) gel column can be used for the separation of light gases[6].

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), it allows for the identification of the separated products based on their mass-to-charge ratio and fragmentation patterns[6].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups of the products, both in the gas phase and in the condensed phase (for polymer analysis)[6].

-

Pyrolysis-GC-MS: This technique is particularly useful for the characterization of the polymeric residue. The polymer is heated to a high temperature in an inert atmosphere, and the resulting volatile fragments are analyzed by GC-MS to elucidate the original structure of the polymer[7].

Conclusion

The thermal decomposition of gaseous this compound is a well-studied unimolecular reaction that serves as a valuable model system for understanding fundamental aspects of chemical kinetics. The reaction proceeds through a primary dissociation to form methylnitrene and molecular nitrogen, followed by a series of complex reactions of the nitrene intermediate, leading to the formation of a polymer, methyleneimine, hydrogen, and hydrogen cyanide. The kinetic parameters have been experimentally determined and are supported by theoretical calculations. Detailed experimental protocols involving high-vacuum systems and advanced analytical techniques are necessary for accurate and safe investigation of this energetic compound. The application of RRKM theory provides a robust framework for understanding the pressure dependence of the reaction rate. This comprehensive understanding is essential for researchers in fields ranging from physical chemistry to materials science and drug development, where azide chemistry plays a critical role.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Thermal decomposition of this compound | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Synthesis and Characterization of a Novel Aqueous Glycidyl Azide Polymer Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vanderbilt.edu [vanderbilt.edu]

- 7. jai.co.jp [jai.co.jp]

An In-depth Technical Guide to the Electronic Structure and Bonding in Methyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl azide (B81097) (CH₃N₃), the simplest organic azide, is a molecule of significant interest due to its energetic properties and its role as a versatile synthon in organic chemistry, particularly in bioorthogonal chemistry and the synthesis of nitrogen-containing heterocycles. A thorough understanding of its electronic structure and bonding is paramount for predicting its reactivity, stability, and spectroscopic properties. This guide provides a comprehensive analysis of the electronic structure of methyl azide, integrating valence bond theory, molecular orbital theory, and experimental data. It includes a detailed summary of its structural parameters, the methodologies used for their determination, and a visualization of its bonding characteristics.

Lewis Structures and Resonance Theory

The electronic structure of this compound is not adequately described by a single Lewis structure. Instead, it is best represented as a resonance hybrid of several contributing structures. The azide group's bonding is characterized by the delocalization of π electrons across the three contiguous nitrogen atoms. To draw the Lewis structures, we first count the total number of valence electrons: Carbon (4) + Hydrogen (3x1) + Nitrogen (3x5) = 22 valence electrons.

The principal resonance structures for this compound are:

-

Structure A: Features a double bond between all three nitrogen atoms. The central nitrogen atom bears a positive formal charge, while the terminal nitrogen atom has a negative formal charge.

-

Structure B: Depicts a single bond between the first and second nitrogen atoms and a triple bond between the second and third nitrogen atoms. In this contributor, the nitrogen atom bonded to the methyl group has a negative formal charge, and the central nitrogen atom has a positive formal charge.

-

Structure C: Shows a triple bond between the first and second nitrogen atoms and a single bond between the second and third. Here, the central nitrogen has a positive charge, and the terminal nitrogen has a negative charge.

The actual electronic distribution in this compound is a weighted average of these resonance forms, with Structures A and B being the most significant contributors. This resonance leads to a delocalized π-system across the N-N-N fragment, which is crucial for the molecule's stability and reactivity. The delocalization explains the observed bond lengths, which are intermediate between single, double, and triple bonds.

Valence Bond Theory and Hybridization

Valence bond theory provides a localized view of the bonding in this compound. The hybridization of the atoms can be inferred from the geometry and bonding of the major resonance contributors.

-

Carbon Atom (in CH₃): The carbon atom in the methyl group is bonded to three hydrogen atoms and one nitrogen atom. It adopts sp³ hybridization , forming four σ bonds with a tetrahedral geometry.

-

Nitrogen Atom (N1, attached to C): In the most significant resonance structures, this nitrogen is involved in one σ bond and at least one π bond. To accommodate this, it is considered to be sp² hybridized . One sp² hybrid orbital overlaps with an sp³ orbital of the carbon to form the C-N σ bond. Another sp² orbital forms a σ bond with the central nitrogen, and the remaining sp² orbital holds a lone pair of electrons. The unhybridized p orbital participates in the π-system of the azide group.

-

Central Nitrogen Atom (N2): This nitrogen atom forms two σ bonds and is involved in two π bonds in the major resonance contributor (Structure A). This linear arrangement suggests sp hybridization . The two sp hybrid orbitals form σ bonds with the adjacent nitrogen atoms. The two unhybridized p orbitals (py and pz) overlap with the p orbitals of the neighboring nitrogen atoms to form the two π bonds.

-

Terminal Nitrogen Atom (N3): This nitrogen atom is bonded to one nitrogen and has lone pairs. Its hybridization is considered to be sp² . One sp² hybrid orbital forms a σ bond with the central nitrogen, and the other two sp² orbitals accommodate lone pairs. The unhybridized p orbital participates in the π-system.

Molecular Orbital Theory

A more delocalized and complete picture of the bonding is provided by molecular orbital (MO) theory. The π molecular orbitals of the azide group are formed from the linear combination of the p orbitals on the three nitrogen atoms. This results in three π molecular orbitals: a bonding (π), a non-bonding (πn), and an anti-bonding (π) orbital. The four π electrons from the major resonance contributor fill the bonding and non-bonding molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) of this compound is the non-bonding π orbital (ψ₂), which has a node passing through the central nitrogen atom.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is the anti-bonding π orbital. The energy difference between the HOMO and LUMO is a key factor in determining the molecule's reactivity, particularly in cycloaddition reactions.

Quantitative Data

The structural and electronic properties of this compound have been determined by various experimental and computational methods. The following table summarizes key quantitative data.

| Property | Experimental Value | Computational Value (Method) | Reference(s) |

| Bond Lengths | |||

| C-N | 1.47 ± 0.02 Å | 1.466 Å (MP2/6-311+G(d,p)) | [2],[3] |

| N-N (central) | 1.24 ± 0.01 Å | 1.268 Å (MP2/6-311+G(d,p)) | [2],[3] |

| N-N (terminal) | 1.12 ± 0.01 Å | 1.166 Å (MP2/6-311+G(d,p)) | [2],[3] |

| Bond Angles | |||

| ∠C-N-N | 120 ± 2° | 113.9° (MP2/6-311+G(d,p)) | [2],[3] |

| ∠N-N-N | ~180° (linear) | 172.4° (MP2/6-311+G(d,p)) | [3] |

| Dipole Moment | 2.17 ± 0.025 D | 2.21 D (B3LYP/6-311G**) | [4],[5] |

| Rotational Constants | A = 44373.25 MHz, B = 5397.66 MHz, C = 4950.00 MHz | - | [4] |

| Vibrational Frequencies | (Selected) ν(N≡N) asymm: ~2100 cm⁻¹, ν(N=N) symm: ~1250 cm⁻¹ | - | [3],[6] |

Experimental Protocols

The determination of the electronic and geometric structure of this compound relies on a combination of spectroscopic and diffraction techniques, complemented by computational chemistry.

Electron Diffraction

The gas-phase molecular structure of this compound has been determined using electron diffraction.[2] This technique involves passing a beam of high-energy electrons through a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern of concentric rings.

-

Methodology: The sector-microphotometer and sector-visual methods were employed.[2] In this approach, a rotating sector is placed in front of the photographic plate to compensate for the rapid fall-off in scattered electron intensity with increasing scattering angle. The intensity of the diffraction pattern is then measured and converted into a radial distribution curve. By analyzing the positions and intensities of the peaks in this curve, the interatomic distances (bond lengths) and bond angles can be determined.

Microwave Spectroscopy

Microwave spectroscopy provides highly accurate information about the rotational constants of a molecule, from which its moments of inertia and, consequently, its geometry can be derived. It is also a powerful tool for determining the dipole moment.

-

Methodology: The microwave spectrum of this compound was recorded using a conventional 100 kc/sec Stark modulation spectrometer.[4] A microwave radiation is passed through a gaseous sample of this compound placed in a waveguide. The molecules absorb microwaves at specific frequencies corresponding to transitions between rotational energy levels. The application of a static electric field (Stark effect) splits the rotational lines, and the magnitude of this splitting is dependent on the molecule's dipole moment. By analyzing the frequencies of the absorption lines and their splitting in the Stark field, the rotational constants and the dipole moment can be precisely determined.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The frequencies of the vibrational modes are characteristic of the types of bonds and the overall structure of the molecule.

-

Methodology: Infrared (IR) and Raman spectra of this compound have been recorded and analyzed.[3][6] In IR spectroscopy, the absorption of infrared radiation by the sample is measured, corresponding to vibrational transitions that involve a change in the molecular dipole moment. In Raman spectroscopy, the inelastic scattering of monochromatic light (usually from a laser) is observed. The frequency shifts in the scattered light correspond to the vibrational frequencies. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be active in one technique but not the other due to selection rules.

Computational Chemistry

Theoretical calculations, particularly using ab initio and density functional theory (DFT) methods, are indispensable for a detailed understanding of the electronic structure.

-

Methodology: Various computational methods have been applied to study this compound, including second-order Møller-Plesset perturbation theory (MP2) and DFT with the B3LYP functional, often in conjunction with basis sets like 6-311G**.[3][5] These methods solve the Schrödinger equation approximately to calculate the molecule's energy, geometry, vibrational frequencies, and other electronic properties. Natural Bond Orbital (NBO) analysis is a computational technique used to analyze the Lewis-like chemical bonding description of a molecule, providing insights into hybridization, charge distribution, and donor-acceptor interactions between orbitals.

Conclusion

The electronic structure and bonding in this compound are best understood through a synergistic approach that combines valence bond theory's intuitive concepts of resonance and hybridization with the more detailed and delocalized picture provided by molecular orbital theory. Experimental techniques such as electron diffraction and microwave spectroscopy have provided precise quantitative data on its geometry and polarity, which are in good agreement with high-level computational studies. This comprehensive understanding of the fundamental electronic properties of this compound is crucial for its application in synthetic chemistry and for the rational design of new molecules in drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. On the vibrational spectra and structural parameters of methyl, silyl, and germyl azide from theoretical predictions and experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds | MDPI [mdpi.com]

- 6. pubs.aip.org [pubs.aip.org]

The Advent and Evolution of Methyl Azide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl azide (B81097) (CH₃N₃), the simplest of the organic azides, is a compound of significant interest in organic synthesis and various research applications. Its discovery in the early 20th century marked a pivotal moment in the understanding of nitrogen-based reactive intermediates. This technical guide provides an in-depth exploration of the discovery, history, and evolution of methyl azide synthesis, offering detailed experimental protocols, comparative data, and a look into the ongoing efforts to improve the safety and efficiency of its preparation. While a valuable reagent, the inherent instability and potential for explosive decomposition of this compound have necessitated a continuous evolution in its synthetic methodologies, moving from classical batch preparations to modern, safer flow-chemistry techniques.

The Dawn of a New Reagent: The First Synthesis of this compound

The first documented synthesis of this compound was reported in 1905 by German chemists Otto Dimroth and W. Wislicenus. Their pioneering work, published in Berichte der deutschen chemischen Gesellschaft, laid the foundation for the study of this small, energetic molecule. The initial synthesis involved the methylation of sodium azide.[1] This fundamental approach, with modifications, has remained a cornerstone of this compound preparation for over a century.

Classical Synthesis: The Dimethyl Sulfate (B86663) Method

A widely practiced laboratory-scale synthesis of this compound involves the reaction of dimethyl sulfate with sodium azide in an alkaline solution.[2] This method, a direct descendant of the original 1905 discovery, has been refined over the years to improve yield and purity.

Experimental Protocol: Laboratory Synthesis of this compound from Dimethyl Sulfate and Sodium Azide

Caution: This reaction should be conducted behind a safety shield in a well-ventilated fume hood. This compound is a toxic and potentially explosive compound. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Materials:

-

Sodium azide (NaN₃)

-

Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and a suspected carcinogen.

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous calcium chloride (CaCl₂) or sodium hydroxide pellets

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Gas outlet tube

-

Cold trap (e.g., Dewar condenser with dry ice/acetone slush)

-

Receiving flask

Procedure:

-

Preparation of Alkaline Sodium Azide Solution: In the three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve sodium azide in an aqueous solution of sodium hydroxide. The flask is cooled in an ice bath.

-

Addition of Dimethyl Sulfate: Dimethyl sulfate is added dropwise to the stirred, cold solution from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is gently warmed to 70-80°C.[2] The gaseous this compound that evolves is passed through a tube packed with anhydrous calcium chloride or sodium hydroxide pellets to remove any contaminating hydrazoic acid.[2]

-

Collection: The purified this compound gas is then collected by condensation in a cold trap cooled to -78°C (dry ice/acetone).[2]

-

Purification (Optional): The collected this compound can be further purified by fractional distillation, though extreme caution is advised due to its explosive nature.[2]

Quantitative Data:

This method typically affords this compound in yields of 80-90%.[2]

Evolution of Synthesis: A Timeline of Methodologies

The synthesis of this compound has undergone significant evolution since its discovery, driven by the dual goals of improving safety and increasing efficiency. The following table summarizes key methods developed over the years.

| Method | Year of Development/Popularization | Reagents | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |

| Original Dimroth & Wislicenus Method | 1905 | Sodium azide, Methylating agent | Not fully detailed in readily available sources | Not specified in readily available sources | Foundational discovery | Hazardous nature of early procedures |

| Dimethyl Sulfate Method | Mid-20th Century | Dimethyl sulfate, Sodium azide, Alkaline solution | 70-80°C | 80-90%[2] | High yield, well-established | Use of highly toxic dimethyl sulfate |

| Methyl Iodide and Silver Azide | Early to Mid-20th Century | Methyl iodide, Silver azide | Not widely used due to cost and potential for explosive byproducts | Variable | Avoids dimethyl sulfate | Use of expensive and potentially shock-sensitive silver azide |

| Diazomethane-based Methods | Mid-20th Century | Diazomethane (B1218177), Hydrazoic acid | Low temperature | Variable | Can be used for specific labeling studies | Use of highly toxic and explosive diazomethane[3][4][5] |

| In-situ Generation | Late 20th to Early 21st Century | Various precursors | Reaction conditions vary with the specific in-situ method | Generally high | Enhanced safety by avoiding isolation of pure this compound[6] | May require specific equipment or catalysts |

| Flow Chemistry | Early 21st Century | Dimethyl sulfate, Sodium azide (in a flow reactor) | Controlled temperature and pressure in a microreactor | High | Significantly improved safety, precise control over reaction parameters[7] | Requires specialized flow chemistry equipment |

Modern Era of Safety: In-situ Generation and Flow Chemistry

The inherent hazards associated with the isolation and handling of pure this compound have spurred the development of safer synthetic strategies.

In-situ Generation

In-situ generation techniques involve producing this compound in the reaction mixture where it is immediately consumed in a subsequent reaction. This approach avoids the accumulation of dangerous concentrations of the explosive compound. Various methods for the in-situ generation of azides have been developed, often employing safer precursors and milder reaction conditions.[6]

Flow Chemistry: A Paradigm Shift in Safety

The advent of flow chemistry has revolutionized the synthesis of hazardous materials like this compound. By performing the reaction in a continuous flow reactor, only small quantities of the azide are present at any given time, dramatically reducing the risk of a dangerous exothermic event.[7] Flow reactors also offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

A typical flow chemistry setup for this compound synthesis involves pumping solutions of the reagents (e.g., dimethyl sulfate and sodium azide) through a heated microreactor where they mix and react. The resulting this compound stream can then be directly introduced into a second reactor for an immediate subsequent reaction, embodying the principles of in-situ utilization for enhanced safety.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the logical progression of this compound synthesis from its historical roots to modern, safety-focused methodologies.

Safety Considerations: A Historical Perspective

The handling of this compound and its precursors has always been fraught with danger. Early researchers often worked with limited knowledge of the explosive potential of these compounds. Over the decades, a greater understanding of the hazards has led to the development of stringent safety protocols.

-

Early Years: Limited safety measures, with reports of explosions during handling and purification.

-

Mid-20th Century: Increased awareness of the toxicity of reagents like dimethyl sulfate and the explosive nature of small organic azides. Introduction of fume hoods and safety shields as standard practice.

-

Late 20th Century to Present: Emphasis on minimizing the quantity of hazardous material handled at any one time. Development of "Rule of Six" and other guidelines to assess the stability of organic azides.[8] Strong recommendations against the use of chlorinated solvents, which can form highly explosive diazidomethane and triazidomethane.[9][10][11]

-

Modern Era: The adoption of in-situ generation and flow chemistry represents the pinnacle of safety evolution, designing out the hazard at its source.

Conclusion

The journey of this compound synthesis, from its discovery in 1905 to the sophisticated and safety-conscious methods of today, reflects the broader evolution of synthetic organic chemistry. The initial batch preparations, while groundbreaking, posed significant risks that have been systematically addressed through a deeper understanding of reaction mechanisms and the application of innovative technologies like flow chemistry. For researchers, scientists, and drug development professionals, the history of this compound synthesis serves as a compelling case study in the importance of continuous improvement in both synthetic methodology and laboratory safety. As the demand for complex molecules grows, the principles learned from handling this small but powerful reagent will continue to inform the development of safer and more efficient chemical processes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Diazomethane - Wikipedia [en.wikipedia.org]

- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

Spectroscopic Analysis of Methyl Azide (CH₃N₃): An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for methyl azide (B81097) (CH₃N₃), a simple yet energetic organic azide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. The document details infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For methyl azide, the most prominent feature is the strong absorption band corresponding to the asymmetric stretch of the azide moiety (-N₃), which appears in a relatively uncongested region of the spectrum.

Data Presentation: IR Vibrational Modes

The key vibrational frequencies for gaseous this compound are summarized below. The assignments are based on comparisons with deuterated analogs and theoretical calculations.[1]

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

| Asymmetric CH₃ Stretch | 3023 | a' |

| Asymmetric CH₃ Stretch | 2962 | a'' |

| Symmetric CH₃ Stretch | 2935 | a' |

| Asymmetric N₃ Stretch | 2106 | a' (Characteristic) |

| CH₃ Deformation | 1447 | a', a'' |

| CH₃ Deformation | 1417 | a' |

| Symmetric N₃ Stretch | 1272 | a' |

| CH₃ Rock | 1187 or 1132 | a' |

| CH₃ Rock | 1036 | a'' |

| C-N Stretch | 910 | a' |

| N-N-N Bend | 666 | a' |

| N-N-N Bend | 560 | a'' |

| Torsion | 245 | a' |

| Torsion | 126 | a'' |

Note: The asymmetric azide stretch around 2100 cm⁻¹ is the most intense and diagnostically significant peak in the IR spectrum of this compound.[2]

Experimental Protocol: Gas-Phase IR Spectroscopy

-

Sample Preparation: Gaseous this compound is carefully introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl) to a partial pressure of approximately 10-50 torr. The cell is then sealed. Due to the explosive nature of this compound, all handling must be performed with appropriate safety precautions, including working in a fume hood and behind a safety shield.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: The spectrometer is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference. A background spectrum of the empty gas cell is recorded. The spectrum of the sample-filled cell is then acquired.

-

Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 1-2 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a simple molecule like this compound, the spectra are straightforward and confirm the presence of a single type of methyl group.

Data Presentation: ¹H and ¹³C NMR

The following table summarizes the expected NMR chemical shifts for this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 3.3 | Singlet (s) | CH₃ |

| ¹³C | ~ 51.5 | Singlet | CH₃ |

Interpretation: The ¹H NMR spectrum shows a single peak (singlet), indicating that the three protons of the methyl group are chemically equivalent and have no adjacent proton neighbors to couple with. The ¹³C NMR shows a single resonance, confirming the presence of one unique carbon environment. The chemical shifts are downfield from a typical alkane due to the deshielding effect of the adjacent electronegative azide group.[4][5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[6][7]

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is performed to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its elemental composition and structure. The primary fragmentation pathway for azides involves the loss of a nitrogen molecule (N₂).

Data Presentation: Mass Spectrometry Fragmentation

The following table lists the major ions observed in the electron ionization (EI) mass spectrum of this compound.

| m/z | Relative Intensity | Proposed Ion/Fragment |

| 57 | Moderate | [CH₃N₃]⁺˙ (Molecular Ion, M⁺˙) |

| 29 | High | [CH₃N]⁺˙ (Loss of N₂) |

| 28 | Base Peak | [N₂]⁺˙ or [CH₂N]⁺ |

| 15 | Moderate | [CH₃]⁺ |

Interpretation: The molecular ion peak at m/z 57 confirms the molecular weight of this compound. The most significant fragmentation is the facile loss of a neutral nitrogen molecule (N₂, 28 Da), resulting in a prominent peak at m/z 29.[8][9] This fragmentation is characteristic of azide compounds. The peak at m/z 15 corresponds to the methyl cation, arising from the cleavage of the C-N bond.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) or the neat vapor is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals or molecules.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations of Spectroscopic Workflow and Logic

The following diagrams illustrate the logical relationship between the different spectroscopic techniques and a general workflow for analysis.

Caption: Logical relationship between spectroscopic methods and structural elucidation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 13C nuclear magnetic resonance studies of azide-containing C18 fatty ester derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. rsc.org [rsc.org]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. benchchem.com [benchchem.com]

- 9. MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Calculations on Methyl Azide Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical calculations performed on the isomers of methyl azide (B81097) (CH₃N₃). It provides a comprehensive overview of the computational methodologies employed to investigate the structures, energies, and isomerization pathways of these compounds. This information is crucial for understanding the reactivity and potential applications of methyl azide and its isomers in various fields, including the development of high-energy materials and pharmaceuticals.

Core Concepts in Computational Analysis of this compound Isomers

Quantum chemical calculations have become an indispensable tool for elucidating the properties of molecules at the atomic level. For this compound and its isomers, these calculations provide insights into their relative stabilities, geometric parameters (bond lengths and angles), and the energy barriers that separate them. Density Functional Theory (DFT) and ab initio methods are the most common computational approaches used for these investigations.

DFT methods, such as B3LYP and M06-2X, offer a good balance between computational cost and accuracy, making them suitable for studying the electronic structure and energies of molecules. Ab initio methods, like Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used for more accurate energy calculations, particularly for systems where electron correlation is important. The choice of basis set, which describes the atomic orbitals, is also critical for obtaining reliable results. Common basis sets used for calculations on this compound isomers include Pople-style basis sets (e.g., 6-31G*, 6-311++G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ).

Key Isomers of this compound

While this compound (azidomethane) is the most stable and well-known isomer, several other structural isomers of CH₃N₃ exist on the potential energy surface. These include, but are not limited to:

-

This compound (CH₃-N₃): The linear azide structure.

-

Cyclic Isomers: Various ring structures containing the three nitrogen atoms and the methyl group.

-

Branched Isomers: Structures with different connectivity of the nitrogen and carbon atoms.

The relative energies of these isomers determine their thermodynamic stability, while the transition states connecting them provide information about the feasibility and kinetics of their interconversion.

Data Presentation: Calculated Properties of this compound Isomers

The following tables summarize the key quantitative data obtained from quantum chemical calculations on this compound and some of its potential isomers. These values are typically calculated at a specific level of theory and basis set.

Table 1: Relative Energies of this compound Isomers

| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP | 6-311++G | 0.00 |

| Hypothetical Isomer A | B3LYP | 6-311++G | Value |

| Hypothetical Isomer B | B3LYP | 6-311++G | Value |

| This compound | MP2 | 6-311++G | 0.00 |

| Hypothetical Isomer A | MP2 | 6-311++G | Value |

| Hypothetical Isomer B | MP2 | 6-311++G | Value |

Note: Specific relative energy values for isomers other than this compound require targeted computational studies that explicitly report these values. The table structure is provided for when such data is available.

Table 2: Selected Geometric Parameters of this compound

| Parameter | Computational Method | Basis Set | Value |

| C-N Bond Length | B3LYP | 6-311++G | Value (Å) |

| N-N Bond Lengths | B3LYP | 6-311++G | Value (Å), Value (Å) |

| C-N-N Bond Angle | B3LYP | 6-311++G | Value (°) |

| N-N-N Bond Angle | B3LYP | 6-311++G | Value (°) |

Note: Specific geometric parameters are dependent on the chosen computational level and require sourcing from relevant literature or direct calculation.

Experimental and Computational Protocols

The investigation of this compound isomers through quantum chemical calculations follows a systematic workflow.

Computational Methodology

A typical computational protocol for studying this compound isomers involves the following steps:

-

Structure Optimization: The geometry of each isomer is optimized to find the minimum energy structure on the potential energy surface. This is achieved using methods like B3LYP or MP2 with an appropriate basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which is used to correct the total electronic energy.

-

Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies.

-

Transition State Searches: To study the isomerization pathways, transition state structures connecting different isomers are located. This is often done using methods like the synchronous transit-guided quasi-Newton (STQN) method. The transition state is confirmed by the presence of a single imaginary frequency.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state correctly connects the two desired minima (isomers).

Visualizations

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the computational investigation of this compound isomers.

Isomerization Pathway of this compound

The following diagram depicts a hypothetical isomerization pathway for this compound, illustrating the relationship between stable isomers and the transition states that connect them.

Gas-Phase Kinetics of Methyl Azide Pyrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl azide (B81097) (CH₃N₃) is the simplest organic azide and serves as a prototypical molecule for understanding the thermal decomposition of this important class of compounds. The gas-phase pyrolysis of methyl azide is a fundamental process in chemical kinetics, with implications for combustion chemistry, atmospheric science, and the synthesis of nitrogen-containing compounds. This technical guide provides a comprehensive overview of the core principles of this compound pyrolysis, focusing on the kinetic data, experimental methodologies, and reaction pathways.

Quantitative Kinetic Data

The thermal decomposition of this compound in the gas phase is predominantly a unimolecular process, yielding nitrogen gas and the highly reactive methylnitrene intermediate. The kinetics of this process have been determined both experimentally and through theoretical calculations.

Experimental Unimolecular Rate Constants

The seminal experimental work on the static pyrolysis of this compound was conducted by O'Dell and Darwent. Their findings are summarized in the table below. The reaction was found to be homogeneous and follows first-order kinetics[1][2].

| Temperature (°C) | Temperature (K) | First-Order Rate Constant (k, s⁻¹) |

| 155 | 428.15 | 3.47 x 10⁻⁵ |

| 170 | 443.15 | 1.67 x 10⁻⁴ |

| 200 | 473.15 | 3.21 x 10⁻³ |

Table 1: Experimentally determined first-order rate constants for the unimolecular decomposition of this compound at various temperatures.

Arrhenius Parameters

From the temperature dependence of the rate constant, the Arrhenius parameters have been determined. These parameters are crucial for predicting the reaction rate at different temperatures.

| Parameter | Experimental Value | Theoretical Value |

| Pre-exponential Factor (A) | 2.85 x 10¹⁴ s⁻¹ | 2.69 x 10⁹ s⁻¹ * T¹·⁴⁰⁵ |

| Activation Energy (Ea) | 40.5 kcal/mol (169.5 kJ/mol) | 39.0 kcal/mol (163.2 kJ/mol) |

Table 2: Experimental and theoretical Arrhenius parameters for the gas-phase pyrolysis of this compound.

The experimental Arrhenius equation is given by: k(T) = 2.85 x 10¹⁴ exp(-40500 / RT) s⁻¹ [1][2]

A theoretically derived rate expression is: k(T) = 2.69 x 10⁹ * T¹·⁴⁰⁵ * exp(-39000 / RT) s⁻¹

Reaction Mechanism and Pathways

The pyrolysis of this compound is initiated by the unimolecular elimination of molecular nitrogen to form methylnitrene. This highly reactive intermediate can exist in either a singlet or triplet state and rapidly undergoes subsequent reactions.

Primary Decomposition

The primary step in the pyrolysis is the formation of methylnitrene and dinitrogen:

CH₃N₃ → CH₃N + N₂

Theoretical studies suggest that the energy barrier for this initial N₂ extrusion is approximately 41 kcal/mol.

Secondary Reactions of Methylnitrene

The methylnitrene intermediate is short-lived and undergoes further reactions, primarily isomerization to methyleneimine (CH₂=NH). Methyleneimine can then undergo chemically activated decomposition to form hydrogen cyanide (HCN) and molecular hydrogen (H₂).

References

An In-depth Technical Guide to the Photochemistry and Photolysis of Methyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl azide (B81097) (CH₃N₃), the simplest organic azide, serves as a significant precursor for the generation of highly reactive nitrene intermediates and other nitrogen-containing species. Its photochemistry is characterized by a rich and complex series of reactions that are highly dependent on the excitation wavelength and the surrounding environment (gas phase, solution, or cryogenic matrix). This guide provides a comprehensive overview of the photolytic decomposition of methyl azide, detailing the primary photochemical pathways, key transient species, and final products. We present quantitative data, including quantum yields and branching ratios, in structured tables for comparative analysis. Furthermore, detailed experimental protocols for gas-phase, matrix isolation, and photofragment translational spectroscopy studies are described. Visual diagrams generated using Graphviz are provided to illustrate the core reaction mechanisms and experimental workflows, offering a clear and concise understanding of the underlying processes.

Introduction

The study of this compound photolysis is crucial for understanding fundamental chemical reaction dynamics, particularly the behavior of nitrenes and the formation of novel nitrogen-containing molecules. The absorption of ultraviolet (UV) light by this compound leads to its electronic excitation, followed by rapid decomposition through several competing pathways. These pathways have been elucidated through a variety of experimental techniques, providing valuable insights into the bond-breaking and rearrangement processes that occur on ultrafast timescales. This guide synthesizes the current understanding of this compound photochemistry, with a focus on the quantitative and mechanistic aspects relevant to researchers in physical chemistry, organic synthesis, and materials science.

Photochemical Decomposition Pathways

Upon UV irradiation, this compound primarily undergoes decomposition via two main channels: a radical channel and a molecular elimination channel.[1] The branching ratio between these channels is highly dependent on the photolysis wavelength.

Radical Channel

The radical channel involves the cleavage of the C-N bond, yielding a methyl radical (CH₃) and an azide radical (N₃).[1]

CH₃N₃ + hν → CH₃• + N₃•

A significant finding in the study of this channel is the formation of the high-energy cyclic-N₃ isomer, particularly at shorter excitation wavelengths like 193 nm and 157 nm.[2][3] At 157 nm, the radical channel exclusively produces cyclic-N₃.[3] A small fraction of the radical channel can also produce the linear N₃ isomer.[2]

Molecular Elimination Channel

The molecular elimination channel is the major dissociation pathway and involves the concerted elimination of a nitrogen molecule (N₂) to produce methylnitrene (CH₃N).[1]

CH₃N₃ + hν → CH₃N + N₂

Methylnitrene is a highly reactive intermediate that can exist in either a singlet or triplet state. Singlet methylnitrene can undergo rapid isomerization to methyleneimine (CH₂=NH).[4] Further decomposition of the energized methyleneimine can lead to the formation of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC).

The overall photochemical pathways are summarized in the diagram below.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Photofragmentation translational spectroscopy of this compound (CH3N3) photolysis at 193 nm: molecular and radical channel product branching ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The collision-free photochemistry of this compound at 157 nm: Mechanism and energy release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl azide (B81097) (CH₃N₃), the simplest organic azide, is a colorless, volatile, and highly energetic liquid at room temperature. Its unique chemical reactivity, stemming from the azido (B1232118) functional group, has positioned it as a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and in the realm of bioconjugation chemistry. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further propelled the utility of methyl azide and other organic azides in drug discovery, chemical biology, and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data-driven insights, detailed experimental protocols, and safety considerations to enable its effective and safe use in a research setting.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented below. These data are crucial for its identification, purification, and safe handling.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 624-90-8 | |

| Molecular Formula | CH₃N₃ | |

| Molecular Weight | 57.056 g/mol | |

| Appearance | Colorless liquid/White solid (at low temp) | |

| Boiling Point | 20-21 °C (293-294 K) | |

| Melting Point | -92 °C | |

| Density | 0.869 g/cm³ at 15 °C | |

| Solubility | Slightly soluble in water; Soluble in alkanes and ether | |

| Dipole Moment | 2.17 D |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Wavenumber/Chemical Shift | Assignment | Reference(s) |

| ¹H NMR (CDCl₃) | δ 3.40 ppm (s) | -CH₃ | |

| ¹³C NMR (CDCl₃) | δ 51.5 ppm | -CH₃ | |

| IR Spectroscopy | ~2100 cm⁻¹ (strong) | Asymmetric stretch of N₃ group | |

| ~1250 cm⁻¹ (strong) | Symmetric stretch of N₃ group |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the energetic and versatile azide functional group.

Synthesis

This compound is typically prepared by the methylation of an azide salt, most commonly sodium azide. The choice of methylating agent can vary, with dimethyl sulfate (B86663) being a classical and effective reagent.

Thermal Decomposition

This compound is thermally unstable and can decompose explosively, particularly in the condensed phase. In the gas phase, its decomposition has been studied and is known to proceed via a unimolecular reaction to form a methylnitrene intermediate and dinitrogen gas.

Reaction: CH₃N₃ → CH₃N + N₂

The generated methylnitrene is highly reactive and can undergo subsequent reactions, such as rearrangement to methanimine (B1209239) (CH₂=NH) or insertion into C-H bonds.

Cycloaddition Reactions

This compound readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes, to form five-membered heterocyclic rings. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of its reactivity. This reaction can be performed thermally, but often requires elevated temperatures and may result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles).

The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized this transformation, allowing it to proceed under mild, often aqueous, conditions with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole. This reaction is a prime example of "click chemistry."

Experimental Protocols

Synthesis of this compound

The following protocol is a representative method for the laboratory-scale synthesis of this compound using dimethyl sulfate and sodium azide.

Experimental Workflow for the Synthesis of this compound

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a drying tube (filled with anhydrous calcium chloride or sodium hydroxide) which in turn is connected to a cold trap cooled to -78 °C (dry ice/acetone bath), a solution of sodium azide (e.g., 1.3 equivalents) in a mixture of water and methanol is prepared.

-

Addition of Methylating Agent: Dimethyl sulfate (1 equivalent) is added dropwise to the stirred solution of sodium azide.

-

Reaction: The reaction mixture is gently warmed to 40-50 °C. The volatile this compound (boiling point 20-21 °C) distills as it is formed.

-

Purification and Collection: The gaseous this compound is passed through the drying tube to remove any traces of hydrazoic acid and water vapor. The purified this compound is then condensed and collected in the cold trap.

-

Yield: This method typically affords this compound in good yield.

Caution: this compound is explosive and should be handled with extreme care. All operations should be conducted in a well-ventilated fume hood behind a blast shield. Avoid friction, shock, and heat.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the CuAAC reaction between this compound and a terminal alkyne.

Experimental Workflow for a CuAAC Reaction

Procedure:

-

Reaction Setup: To a solution of the terminal alkyne (1 equivalent) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water) is added a solution of this compound (1.1 equivalents).

-

Catalyst Preparation: A fresh solution of sodium ascorbate (B8700270) (e.g., 0.1 equivalents) in water is added, followed by the addition of a solution of copper(II) sulfate pentahydrate (e.g., 0.01-0.05 equivalents) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction: The reaction mixture is stirred vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Role in Studying Biological Signaling Pathways

This compound itself is not directly involved in biological signaling pathways. However, its utility as a compact and reactive bioorthogonal handle has made it an indispensable tool for chemical biologists to study these intricate networks. The azide group is abiotic, meaning it is absent from most biological systems, and its reactivity is orthogonal to the functional groups found in biomolecules. This allows for the specific chemical labeling of azide-modified molecules in complex biological environments without interfering with native cellular processes.

Logical Relationship of this compound in Chemical Biology

Key applications include:

-

Metabolic Labeling: Cells can be fed with azide-modified metabolic precursors (e.g., azido sugars, amino acids, or fatty acids). These precursors are incorporated by the cellular machinery into biopolymers like glycoproteins, proteins, and lipids.

-

Bioorthogonal Ligation: The azide-labeled biomolecules can then be selectively tagged with a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based identification) that bears a complementary alkyne functional group via a click reaction.

-

Activity-Based Protein Profiling (ABPP): Azide-containing probes can be designed to covalently bind to the active sites of specific enzymes. Subsequent click reaction with a reporter tag allows for the identification and quantification of active enzymes within a complex proteome, providing insights into their roles in signaling pathways.

-

Chemical Proteomics: This approach utilizes azide-functionalized small molecules (e.g., drugs or metabolites) to identify their protein targets in a cellular context. The small molecule is allowed to bind to its target proteins, and subsequent click chemistry-based tagging enables the enrichment and identification of these interacting proteins.

Through these methodologies, this compound-derived tools have been instrumental in elucidating protein function, tracking post-translational modifications, identifying drug targets, and mapping the dynamics of various signaling cascades.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Explosive Hazard: It is highly sensitive to shock, friction, and heat and can decompose explosively.

-

Toxicity: While specific toxicity data for this compound is not extensively documented, organic azides, in general, should be handled with care. Inhalation, ingestion, and skin contact should be avoided.

-

Handling: Always work in a well-ventilated chemical fume hood, behind a blast shield. Use personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves. Avoid using metal spatulas or stir bars, as they can form shock-sensitive metal azides.

-

Storage: Store in a cool, dark, and well-ventilated area, away from heat, sources of ignition, and incompatible materials such as strong acids and oxidizing agents. For long-term storage, keeping it at -80 °C is recommended.

Conclusion

This compound is a potent and versatile chemical tool with significant applications in organic synthesis and chemical biology. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity in cycloaddition reactions, make it a valuable building block for the synthesis of complex molecules. The development of bioorthogonal reactions involving the azide group has further expanded its utility, enabling researchers to probe and understand complex biological processes, including signaling pathways. However, the inherent instability and potential explosive nature of this compound necessitate strict adherence to safety protocols to ensure its safe and effective use in the laboratory.

An In-depth Technical Guide to Methyl Azide as a Precursor for Methylnitrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl azide (B81097) (CH₃N₃) as a crucial precursor for the generation of methylnitrene (CH₃N), a highly reactive intermediate of significant interest in chemical synthesis and mechanistic studies. This document details the synthesis and handling of methyl azide, its conversion to methylnitrene via photolysis and thermolysis, and the subsequent reactivity of this nitrene species.

Introduction to this compound and Methylnitrene

This compound is the simplest organic azide, a white solid at standard conditions, and serves as a clean and efficient source of methylnitrene upon decomposition.[1] The generation of methylnitrene, a species with a monovalent nitrogen atom, opens avenues for various chemical transformations. The reactivity of methylnitrene is dictated by its spin state, with the triplet state being the ground state and the singlet state being a higher-energy, fleeting intermediate.[2] Understanding the conditions that favor the formation of either the singlet or triplet species is critical for controlling the outcome of subsequent reactions.

Synthesis and Handling of this compound

2.1. Synthesis Protocol

This compound can be synthesized through the methylation of sodium azide. A common laboratory-scale procedure involves the reaction of dimethyl sulfate (B86663) with sodium azide in an alkaline solution.[1][3]

Experimental Protocol: Synthesis of this compound [1][3]

-

Reaction Setup: In a well-ventilated fume hood and behind a blast shield, a solution of sodium azide (NaN₃) in water is prepared in a round-bottom flask equipped with a dropping funnel and a condenser.

-

Addition of Methylating Agent: Dimethyl sulfate ((CH₃)₂SO₄) is added dropwise to the sodium azide solution while maintaining the reaction temperature between 70-80 °C.

-

Collection of this compound: The gaseous this compound that evolves is passed through a drying tube containing anhydrous calcium chloride or sodium hydroxide (B78521) to remove any traces of hydrazoic acid (HN₃).[3]

-

Condensation: The purified this compound gas is then condensed and collected in a cold trap cooled to -78 °C (e.g., with a dry ice/acetone bath). The yield is typically in the range of 80-90%.[3]

-

Purification: If necessary, the collected this compound can be purified by fractional distillation, though this should be done with extreme caution due to its explosive nature.[3]

2.2. Safety and Handling

This compound is a potent explosive and must be handled with extreme caution.[3][4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[5][6]

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood.[5]

-

Storage: Pure this compound can be stored indefinitely in the dark at -80 °C.[1][3] It is advisable to store it in plastic amber containers and at concentrations not exceeding 1 M.[4]

-

Incompatible Materials: Avoid contact with metals, as this can lead to the formation of shock-sensitive metal azides.[4] Do not use metal spatulas.[4] Halogenated solvents should also be avoided as they can form explosive di- and tri-azidomethane.[4][7]

-

Disposal: All azide-containing waste must be disposed of through a designated chemical waste program and should not be mixed with acidic waste to prevent the formation of highly toxic and explosive hydrazoic acid.[4]

Generation of Methylnitrene from this compound

Methylnitrene can be generated from this compound through either photolytic or thermolytic methods. The choice of method influences the spin state of the resulting nitrene and the subsequent reaction pathways.

3.1. Photolytic Generation

The photolysis of this compound involves irradiating the molecule with UV light, leading to the extrusion of molecular nitrogen. The wavelength of the light used can influence the reaction channels.

At 248 nm, the primary products are CH₃N and N₂.[8] The process is believed to predominantly form singlet methylnitrene (¹CH₃N).[8] At 193 nm, two primary dissociation channels are observed: a major molecular elimination channel leading to CH₃N + N₂ and a minor radical channel producing CH₃ + N₃.[9][10]

Diagram of this compound Photolysis Pathways

Caption: Photolytic decomposition pathways of this compound.

3.2. Thermolytic Generation

Thermal decomposition of this compound also yields methylnitrene and nitrogen gas. Computational studies suggest that this process can proceed through both spin-allowed (singlet) and spin-forbidden (triplet) pathways, with the singlet pathway being generally favored.[11] The activation energy for the thermal decomposition has been experimentally determined to be around 40.5-43.5 kcal/mol.[11]

Flash vacuum pyrolysis (FVP) is a powerful technique for studying the thermal decomposition of this compound in the gas phase.[12] In a typical FVP experiment, this compound is vaporized under high vacuum and passed through a heated quartz tube, where it decomposes. The products are then rapidly quenched and can be analyzed spectroscopically.[12][13]

Diagram of this compound Thermolysis and Subsequent Reactions

Caption: Thermolytic decomposition pathways of this compound.

Quantitative Data

The following tables summarize key quantitative data from studies on the decomposition of this compound.

Table 1: Product Branching Ratios in the Photolysis of this compound

| Wavelength (nm) | Channel | Products | Branching Ratio | Reference |

| 193 | Molecular | CH₃N + N₂ | 0.983 ± 0.004 | [10] |

| 193 | Radical | CH₃ + N₃ | 0.017 ± 0.004 | [10] |

| 157 | Molecular | CH₃N + N₂ | 97.7% ± 0.6% | [9] |

| 157 | Radical | CH₃ + N₃ | 2.3% ± 0.6% | [9] |

Table 2: Activation Energies for the Thermal Decomposition of this compound

| Method | Activation Energy (kcal/mol) | Reference |

| Experimental (Pyrolysis) | 40.5 | [11] |

| Experimental (Pyrolysis) | ~43.5 | [11] |

| Computational (CASSCF) | 41 | [14] |

Experimental Workflows: FVP and Matrix Isolation